Butoxamine hydrochloride

Übersicht

Beschreibung

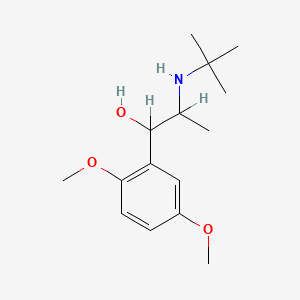

Butoxamine hydrochloride is a chemical compound known for its selective antagonistic action on beta-2 adrenergic receptors. It is primarily used in experimental settings to study the role of beta-2 receptors in various physiological processes . The compound is also referred to as alpha-(1-[tert-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol hydrochloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of butoxamine hydrochloride involves the reaction of 2,5-dimethoxybenzyl alcohol with tert-butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on

Biologische Aktivität

Butoxamine hydrochloride, a specific β2-adrenergic receptor blocker, is primarily utilized in experimental settings to investigate the role of β2 receptors in various biological processes. This compound is recognized for its ability to inhibit the decreases in urine volume in specific animal models, making it a valuable tool in pharmacological research.

| Property | Details |

|---|---|

| CAS Number | 5696-15-1 |

| Molecular Formula | C₁₅H₂₆ClNO₃ |

| Molecular Weight | 303.825 g/mol |

| Boiling Point | 391ºC at 760 mmHg |

| Flash Point | 190.3ºC |

| Density | Not Available |

Butoxamine selectively blocks β2-adrenergic receptors, which are involved in various physiological responses, including vasodilation and bronchodilation. This selective blockade allows researchers to study the specific effects mediated by β2 receptors without interference from other adrenergic pathways.

Experimental Findings

- Diuretic Effects : In studies involving ethanol-anesthetized rats, administration of this compound increased urine output, demonstrating its role in modulating renal function through β2 receptor inhibition .

- Behavioral Studies : Research indicates that blocking β2 receptors can hasten recovery from hypoglycemia-associated social withdrawal in animal models, suggesting potential implications for mood and anxiety disorders .

- Cardiovascular Implications : The compound has been implicated in various cardiovascular studies where its effects on heart rate and blood pressure were evaluated. Side effects noted include bradycardia and hypotension, common with β-blockade .

Case Studies

- Study on Diuresis : A study by Shibouta et al. (1978) demonstrated that this compound significantly inhibited diuresis in water-diuretic rats, indicating its potential utility in understanding fluid balance mechanisms .

- Behavioral Recovery Study : A 2008 study explored the effects of β2 receptor blockade on social behavior post-hypoglycemia, revealing that Butoxamine could facilitate faster recovery from anxiety-like behaviors induced by low blood sugar levels .

Safety and Toxicology

While this compound is primarily used for research purposes, it is considered hazardous according to OSHA standards. Acute exposure may lead to gastrointestinal disturbances, cardiovascular issues, and neurological symptoms such as confusion and psychosis . Long-term safety data remains limited.

Adverse Effects

- Nausea and vomiting

- Fatigue and dizziness

- Cardiovascular effects including low blood pressure

- Potential for severe allergic reactions

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Butoxamine hydrochloride is predominantly used in experimental settings to block beta-2 adrenergic receptors. This blockade is crucial for understanding the mechanisms of action of various drugs and physiological processes.

Key Applications:

- Investigating Beta-2 Receptor Functions: Butoxamine is employed to delineate the roles of beta-2 receptors in various biological systems, particularly in respiratory physiology and pharmacology .

- Drug Interaction Studies: It serves as a tool to study interactions between beta-2 adrenergic agonists and antagonists, helping to elucidate their therapeutic effects and side effects .

Toxicological Studies

In toxicology, this compound is used to assess the impact of beta-adrenergic receptor modulation on toxicity profiles of different compounds.

Case Study Example:

A study involving a 14-year-old female who ingested multiple medications highlighted the importance of understanding beta-blocker interactions in overdose scenarios. The case demonstrated how butoxamine could be used to evaluate the effects of beta-blockers in acute poisoning situations .

Cancer Research

Recent studies have explored the potential anti-cancer properties of this compound, particularly its role in inhibiting tumor growth through beta-adrenergic receptor pathways.

Research Findings:

- Neuroblastoma Studies: Research indicated that beta-blockers, including propranolol (a non-selective beta-blocker), exhibit anti-tumor effects in neuroblastoma models. While butoxamine itself has not been extensively studied for direct anti-tumor activity, its mechanism as a beta-2 antagonist provides insights into potential therapeutic strategies against tumors that express these receptors .

- Mechanistic Insights: Beta-adrenergic signaling has been linked to cancer cell proliferation; thus, butoxamine's role in blocking these signals may contribute to reduced viability of certain cancer cell lines .

Developmental and Reproductive Biology

This compound has been applied in studies assessing the effects of stress on reproductive health through its action on beta-adrenergic receptors.

Research Insights:

Studies have shown that restraint stress affects uterine microenvironmental changes during early pregnancy via the beta-2 adrenergic pathway. Butoxamine's role in these studies helps clarify how stress impacts reproductive outcomes .

Data Table: Summary of Applications

Eigenschaften

CAS-Nummer |

5696-15-1 |

|---|---|

Molekularformel |

C15H26ClNO3 |

Molekulargewicht |

303.82 g/mol |

IUPAC-Name |

(1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C15H25NO3.ClH/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6;/h7-10,14,16-17H,1-6H3;1H/t10-,14-;/m0./s1 |

InChI-Schlüssel |

URPAECSKKQLCII-LPJGFKLNSA-N |

SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

Isomerische SMILES |

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

Kanonische SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

5696-15-1 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

2922-20-5 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

>45.6 [ug/mL] (The mean of the results at pH 7.4) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Butaxamine Butoxamine Butoxamine Hydrochloride Hydrochloride, Butoxamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.